(6-Chloro-2H-1,3-benzodioxol-5-yl)boronic acid
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Overview
Description
(6-Chloro-2H-1,3-benzodioxol-5-yl)boronic acid, also known as CBDA, is a boronic acid derivative that has gained attention in recent years due to its potential applications in scientific research. CBDA is a compound that contains a boronic acid group and a benzodioxol ring system.
Scientific Research Applications
Formation and Reactivity of Boronic Esters
Boronic Ester Formation : Boronic acids, including derivatives such as "(6-Chloro-2H-1,3-benzodioxol-5-yl)boronic acid", are known to form covalent linkages with diol-containing compounds, leading to cyclic boronate esters. A computational study has detailed the mechanism of 1,3,2-dioxaborolane formation, providing insights into the dehydration reactions of dihydroxy borane and ethanediol, emphasizing the role of aprotic solvents and Lewis bases in these reactions (Bhat et al., 2004).
Structural Investigations
X-ray Crystallography : The structural characteristics of boronic acid derivatives have been illuminated through X-ray crystallography studies. One such study on benziodoxaborole derivatives revealed the planar geometry of a five-membered heterocyclic ring, showcasing the unique structural aspects of these compounds and their partially aromatic character (Nemykin et al., 2011).
Applications in Sensing and Catalysis
Electrochemical Sensing : The ability of boronic acids to form complexes with diols has been exploited in the development of electrochemical sensors. These sensors are useful for detecting biological analytes, benefiting from the reversible covalent bonding of boronic acids with diols for sensing applications (Li et al., 2015).
Chemosensors : Boronic acid's interaction with diols forms the basis for fluorescent chemosensors that probe bioactive substances like carbohydrates and dopamine. These sensors utilize the change in fluorescence upon complexation, offering a versatile tool for biological and chemical sensing (Huang et al., 2012).
Reaction Mechanisms and Synthesis
Catalysis : Beyond sensing, boronic acids serve as catalysts in various organic reactions, activating hydroxy groups for transformations under mild conditions. This boronic acid catalysis (BAC) facilitates the formation of amides from amines, as well as cycloadditions and conjugate additions, underscoring the catalytic versatility of boronic acids (Hall, 2019).
Mechanism of Action
Target of Action
The primary target of (6-Chloro-2H-1,3-benzodioxol-5-yl)boronic acid is the Suzuki–Miyaura coupling reaction . This reaction involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Mode of Action
This compound interacts with its targets through oxidative addition . This process involves the oxidation of palladium through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
The action of this compound affects various biochemical pathways. The boron moiety can be converted into a broad range of functional groups . These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .
Result of Action
The molecular and cellular effects of this compound’s action are primarily observed in its role in the Suzuki–Miyaura coupling reaction . The compound facilitates the formation of new bonds through oxidative addition, leading to the creation of new compounds .
Properties
IUPAC Name |
(6-chloro-1,3-benzodioxol-5-yl)boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BClO4/c9-5-2-7-6(12-3-13-7)1-4(5)8(10)11/h1-2,10-11H,3H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNZQIXCZUTZVOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1Cl)OCO2)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BClO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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